molecular formula C21H28FN3O3S B2805654 5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 1049392-78-0

5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No. B2805654
M. Wt: 421.53
InChI Key: PDNYODZIEKDXMI-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on their structure. The structural formula represents the arrangement and connections of atoms in a molecule.



Synthesis Analysis

The synthesis of a compound refers to the process of creating the compound, usually by reacting simpler substances together. It involves a series of chemical reactions, each with specific reagents and conditions.



Molecular Structure Analysis

Molecular structure analysis involves understanding the three-dimensional arrangement of the atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reagents, conditions, and mechanisms of these reactions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, etc.


Scientific Research Applications

Cocaine Abuse Therapeutic Agent

One area of application is in the development of therapeutic agents for cocaine abuse. The compound's synthesis and evaluation indicate its potential utility in this field. The first catalytic enantioselective synthesis of a closely related compound shows promise as a cocaine abuse therapeutic agent, highlighting the importance of such compounds in addressing substance abuse issues (Forrat, Ramón, & Yus, 2007).

Neurotransmission Studies

Research also focuses on the study of neurotransmission, particularly serotonergic neurotransmission. The compound and its derivatives are used as ligands to study 5-HT1A receptors with PET imaging, providing insights into the serotonergic system (Plenevaux et al., 2000). This research is crucial for understanding the mechanisms of action of serotonergic neurotransmission and its implications for various psychiatric disorders.

Receptor Binding and Imaging

The compound's derivatives are used in the development of new PET tracers for imaging serotonin 5-HT1A receptors, which are vital for neuropsychiatric disorder quantification (García et al., 2014). Such studies contribute to the understanding of receptor distribution and function in health and disease, aiding in the diagnosis and treatment of conditions like depression and anxiety.

Corrosion Inhibition

Interestingly, derivatives of piperidine, a related compound, have been investigated for their corrosion inhibition properties, demonstrating the compound's utility beyond biomedical applications. These studies explore the adsorption behaviors and inhibition efficiencies of such derivatives on metal surfaces, providing a bridge between chemical properties and practical applications in materials science (Kaya et al., 2016).

Safety And Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, etc.


Future Directions

Future directions could involve potential applications of the compound, areas for further research, etc.


properties

IUPAC Name

5-ethyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O3S/c1-3-17-8-9-20(28-2)21(16-17)29(26,27)23-10-11-24-12-14-25(15-13-24)19-7-5-4-6-18(19)22/h4-9,16,23H,3,10-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNYODZIEKDXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzenesulfonamide

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